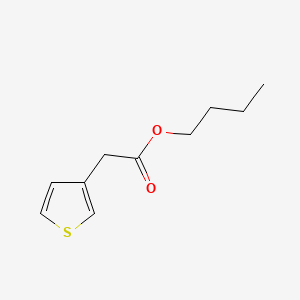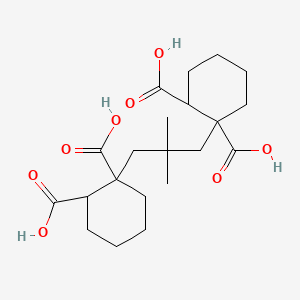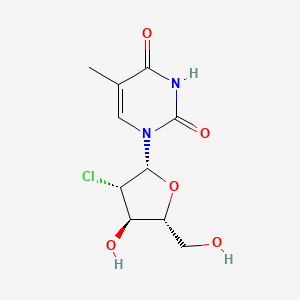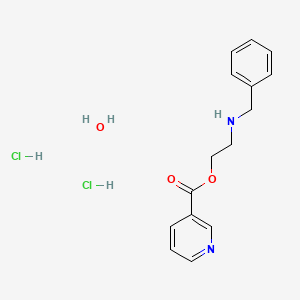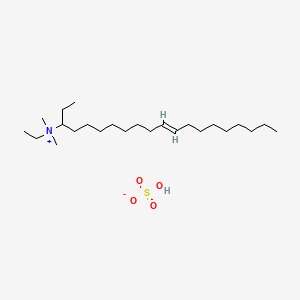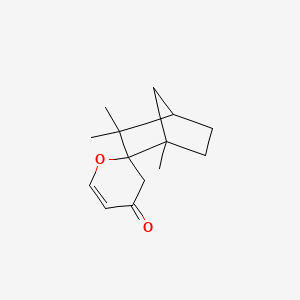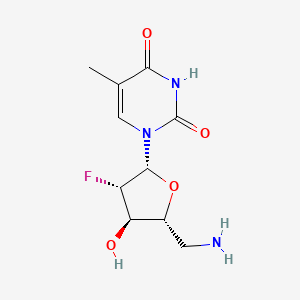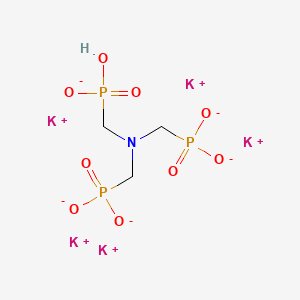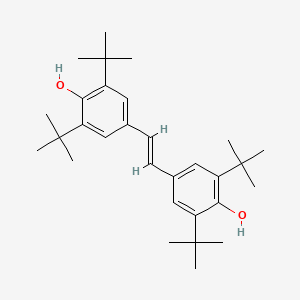
Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N'-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- is a complex organic compound that belongs to the class of N-substituted ureas. These compounds are characterized by the substitution of one or more hydrogen atoms in the urea molecule with alkyl or aryl groups. This particular compound is notable for its unique structure, which includes a phenyl group, a piperidine ring, and a propyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For this compound, the synthesis can be achieved through the reaction of N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)amine with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene as a reagent to generate the desired isocyanate in situ. This method, although efficient, poses significant safety and environmental concerns due to the toxicity of phosgene. Alternative methods, such as the use of safer reagents like potassium isocyanate in aqueous media, have been developed to mitigate these issues .
化学反応の分析
Types of Reactions
N-substituted ureas, including Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl-, undergo various chemical reactions such as:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperidine ring and phenyl groups play crucial roles in binding to these targets, while the urea moiety facilitates hydrogen bonding and other interactions. These interactions can result in inhibition or activation of the target molecules, thereby exerting the compound’s effects .
類似化合物との比較
Similar Compounds
- N-Phenyl-N’-methylurea
- N-Phenyl-N’-(4-pyridyl)urea
- N,N’-Diphenylurea
Uniqueness
Compared to similar compounds, Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- is unique due to the presence of the piperidine ring and the phenylmethyl group, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to molecular targets and its overall stability, making it a valuable compound for various applications .
特性
CAS番号 |
333795-22-5 |
|---|---|
分子式 |
C25H35N3O |
分子量 |
393.6 g/mol |
IUPAC名 |
1-[3-(4-benzylpiperidin-1-yl)propyl]-1-phenyl-3-propylurea |
InChI |
InChI=1S/C25H35N3O/c1-2-16-26-25(29)28(24-12-7-4-8-13-24)18-9-17-27-19-14-23(15-20-27)21-22-10-5-3-6-11-22/h3-8,10-13,23H,2,9,14-21H2,1H3,(H,26,29) |
InChIキー |
NKZFDBPADSHMRJ-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)N(CCCN1CCC(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


